molecular formula C14H12O3S B563260 Suprofen-d3 CAS No. 126320-79-4

Suprofen-d3

Katalognummer B563260
CAS-Nummer: 126320-79-4
Molekulargewicht: 263.325
InChI-Schlüssel: MDKGKXOCJGEUJW-FIBGUPNXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Suprofen-d3 is a biochemical used for proteomics research . It is an analgesic and a prostaglandin biosynthesis inhibitor . The molecular formula of Suprofen-d3 is C14H9D3O3S and it has a molecular weight of 263.33 .


Molecular Structure Analysis

The molecular structure of Suprofen-d3 is C14H9D3O3S . It is closely related to the D2 receptor subtype, making the development of D3 selective antagonists a challenging task .


Chemical Reactions Analysis

Suprofen-d3, like other non-steroidal anti-inflammatory drugs (NSAIDs), is a potent inhibitor of prostaglandin synthesis . It is more potent as an analgesic than as an anti-inflammatory agent .


Physical And Chemical Properties Analysis

Suprofen-d3 has a molecular weight of 263.33 and a molecular formula of C14H9D3O3S . The melting point is 122-124°C .

Wissenschaftliche Forschungsanwendungen

  • Metabolic Studies : Suprofen-d3 has been used for investigating metabolism in humans and animals. A study synthesized optically active suprofen-d3 to examine its metabolic pathways (Mori et al., 1981).

  • Clinical Efficacy in Pain Management : Suprofen is recognized as a potent non-narcotic analgesic. It is effective in treating various types of pain, including post-operative, dental, and musculoskeletal pain. Its mechanism involves inhibiting prostaglandin biosynthesis and possibly antagonizing pain mediators (Tolman et al., 1984).

  • Prostaglandin Synthesis Inhibition : Studies have shown suprofen to be significantly more potent than ibuprofen or aspirin in inhibiting prostaglandin production, particularly in guinea pig uteri. This suggests a mechanism supporting its effectiveness in treating dysmenorrhea (Tolman et al., 1985).

  • Ophthalmological Applications : Suprofen has been used to maintain pupil dilation during cataract surgery, demonstrating greater effectiveness than placebos in preventing pupillary constriction (Stark et al., 1986).

  • Radioprotective Action : Suprofen has shown radioprotective effects, reducing post-irradiation leukopenia and improving survival rates in animal models when administered before radiation exposure (Maćkowiak et al., 1990).

  • Bioavailability with Food or Milk : The bioavailability of suprofen is influenced by food and milk, affecting its absorption rate and extent. This is crucial for its administration guidelines (Chaikin et al., 1988).

  • Renal Function in Rheumatoid Arthritis Patients : Suprofen's impact on renal function was studied in patients with rheumatoid arthritis, indicating no significant changes in renal function after treatment, although there were decreases in urinary prostaglandins (Malandrino et al., 1987).

  • Acute Flank Pain Syndrome Epidemiology : The epidemiology of acute flank pain syndrome from suprofen usage was investigated, identifying potential risk factors such as male gender, allergies, and lifestyle factors (Strom et al., 1989).

Wirkmechanismus

Suprofen-d3 works by binding to the cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) isoenzymes, preventing the synthesis of prostaglandins and reducing the inflammatory response . Prostaglandins act as messenger molecules in the process of inflammation .

Safety and Hazards

Suprofen-d3 is toxic if swallowed, inhaled, or in contact with skin . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name

3,3,3-trideuterio-2-[4-(thiophene-2-carbonyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S/c1-9(14(16)17)10-4-6-11(7-5-10)13(15)12-3-2-8-18-12/h2-9H,1H3,(H,16,17)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKGKXOCJGEUJW-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)C2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C1=CC=C(C=C1)C(=O)C2=CC=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Suprofen-d3

Synthesis routes and methods I

Procedure details

To 400 parts of liquid ammonia are added a trace of ferric chloride and 3 parts of sodium. The mixture is stirred for 30 minutes, after which 14.8 parts of 2-[p-(2-thenoyl)phenyl]acetic acid are added slowly during 30 minutes, and the mixture is further stirred for 45 minutes. 13.6 parts of methyl iodide are added dropwise and the reaction mixture is stirred for 2h. 30 400 parts of diethyl ether are then added and the mixture is stirred overnight. The ammonia is evaporated and the resulting solution is acidified with diluted hydrochloric acid. The ethereal layer is separated and extracted with 10% sodium hydroxide solution. The extract is washed with ether, acidified and extracted with ether. The ethereal solution is dried on sodium sulfate and the ether is evaporated in vacuo. The residue is triturated in petroleumether, filtered off and crystallized twice from acetonitrile, first at -20° C and then at 0° C, yielding p-(2-thenoyl)hydratropic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

1.5 Parts of (-)-p-(2-thenoyl)hydratropic acid α-methyl-benzylamine are suspended in water and acidified with hydrochloric acid. The product is extracted with ether. The organic layer is washed with water, dried and evaporated. The oily residue solidifies on triturating in petroleumether. The solified product is filtered off and dried in vacuo at 50° C, yielding (+)-p-(2-thenoyl)hydratropic acid; [α] (1% in MeOH) = +44.5°.
Name
(-)-p-(2-thenoyl)hydratropic acid α-methyl-benzylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of 30.3 parts of diethyl 2-methyl-2-[p-(2-thenoyl)phenyl]malonate and 200 parts of sodium hydroxide solution 5% is stirred and refluxed for 6 hours. The reaction mixture is allowed to cool while stirring. The whole is filtered and the aqueous phase is separated. The latter is washed with benzene, acidified with concentrated hydrochloric acid solution and stirred for 15 minutes. The product is extracted with chloroform. The extract is washed with water, dried, filtered and evaporated. The oily residue is triturated twice in petroleumether. The solid product is filtered off and crystallized twice from acetonitrile: first at -20° C and then at 0° C, yielding p-(2-thenoyl)hydratropic acid; mp. 124.3° C; also named p-(2-thenoyl)-α-methyl-phenylacetic acid.
[Compound]
Name
30.3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.